Superior iNOS Inhibitory Potency: SMT vs. L-NMMA in Macrophages and Vascular Smooth Muscle Cells
SMT exhibits significantly greater iNOS inhibitory potency than N(G)-methyl-L-arginine (L-NMMA), a widely used arginine-based reference inhibitor. In direct comparative studies, SMT demonstrates 10- to 30-fold higher potency in immunostimulated cultured macrophages (EC50 6 μM) and vascular smooth muscle cells (EC50 2 μM) relative to L-NMMA or any other NOS inhibitor known at the time of publication [1]. In J774.2 macrophages activated with bacterial endotoxin, SMT inhibits iNOS activity with EC50 values 8–24 times lower than that of L-NMMA [2]. This potency advantage is maintained across multiple cell types and inflammatory models.
| Evidence Dimension | iNOS inhibitory potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 2 μM (vascular smooth muscle cells); EC50 = 6 μM (immunostimulated macrophages) |
| Comparator Or Baseline | L-NMMA (N(G)-monomethyl-L-arginine): EC50 values substantially higher; SMT is 10- to 30-fold more potent |
| Quantified Difference | 10- to 30-fold lower EC50 (higher potency); 8–24 times lower EC50 in J774.2 macrophages |
| Conditions | Immunostimulated cultured macrophages; vascular smooth muscle cells; J774.2 macrophages activated with bacterial endotoxin |
Why This Matters
For researchers studying iNOS-dependent pathophysiology, SMT's 10- to 30-fold potency advantage over L-NMMA enables lower working concentrations, reducing off-target effects and conserving compound.
- [1] Szabó C, Southan GJ, Thiemermann C. Beneficial effects and improved survival in rodent models of septic shock with S-methylisothiourea sulfate, a potent and selective inhibitor of inducible nitric oxide synthase. Proc Natl Acad Sci USA. 1994;91(26):12472-12476. doi:10.1073/pnas.91.26.12472 View Source
- [2] Southan GJ, Szabó C, Thiemermann C. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. Br J Pharmacol. 1995;114(2):510-516. doi:10.1111/j.1476-5381.1995.tb13256.x View Source
